![molecular formula C8H10Cl3NO3 B1392370 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid CAS No. 1211491-65-4](/img/structure/B1392370.png)
1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of trichloroacetyl chloride with piperidine . Trichloroacetyl chloride can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal .Molecular Structure Analysis
The molecular structure of this compound would be based on its constituents. It would contain a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring would be a trichloroacetyl group and a carboxylic acid group .Scientific Research Applications
Protein Precipitation Studies
1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid: is structurally related to 2,2,2-trichloroacetic acid (TCA) , which is known for its role in protein precipitation. TCA-induced protein precipitation is a critical process in biochemistry for isolating and analyzing proteins. The three chloro groups in the TCA molecule are responsible for its protein-precipitate-inducing effects . By extension, the trichloroacetyl group in the compound of interest could be utilized in studying the precipitation mechanisms of various proteins, potentially aiding in the purification or analysis of proteins in research settings.
Intermediate for Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of pharmaceuticals. Its reactive acyl chloride group can be used to introduce the trichloroacetyl moiety into other molecules, which is a valuable step in the development of new drugs. This application is crucial for creating compounds with potential therapeutic effects .
Organic Synthesis Intermediate
In organic chemistry, 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid can act as an intermediate for various organic synthesis reactions. Its unique structure allows it to participate in reactions that form new bonds, create rings, or introduce functional groups, thereby contributing to the synthesis of complex organic molecules .
Protein Structure and Folding Studies
The related compound TCA has been used to study protein folding and structure, particularly in understanding the partially structured states of proteins. The trichloroacetyl group in our compound of interest could similarly be used to probe the structural dynamics of proteins, which is vital for understanding their function and for drug design .
Mechanism of Action
Target of Action
The primary target of 1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid is proteins . The compound’s effects are due to the three chloro groups in its molecule .
Mode of Action
The compound interacts with proteins, inducing a state of precipitation . This interaction is believed to be due to the three chloro groups in the molecule .
Biochemical Pathways
The compound affects the protein folding pathway . It induces a partially structured state, similar to the ‘A state’, in proteins . This state is believed to be responsible for the acid-induced protein precipitation .
Result of Action
The compound’s action results in the precipitation of proteins . This precipitation is due to the formation of a ‘sticky’ partially structured ‘A state’ in the protein .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound is less effective in precipitating unfolded states of proteins
properties
IUPAC Name |
1-(2,2,2-trichloroacetyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBMIGAMWPOXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trichloroacetyl)-3-piperidine-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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